molecular formula C15H12N6O2 B3016663 3-cyano-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034533-55-4

3-cyano-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No.: B3016663
CAS No.: 2034533-55-4
M. Wt: 308.301
InChI Key: QQBYDNXQZPCXIG-UHFFFAOYSA-N
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Description

3-cyano-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a synthetic chemical compound designed for research applications. It features a benzamide core linked to a 1,2,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry for its diverse biological activities . The 1,2,4-oxadiazole moiety is a privileged structure in drug discovery, found in compounds with a broad range of pharmacological properties, including use as antimicrobial, antiviral, and anti-inflammatory agents . Furthermore, the presence of the 1-methyl-1H-pyrazol-4-yl group is a common pharmacophore in active pharmaceutical ingredients, which may contribute to the molecule's interaction with biological targets. This structural combination suggests potential value in exploring new therapeutic agents, particularly as enzyme inhibitors or receptor modulators. For instance, related benzamide compounds have been investigated as positive allosteric modulators (PAMs) for receptors such as the metabotropic glutamate receptor 5 (mGlu5), which is a target in neuroscience research . This product is intended for non-human research purposes only and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-cyano-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2/c1-21-9-12(7-18-21)14-19-13(23-20-14)8-17-15(22)11-4-2-3-10(5-11)6-16/h2-5,7,9H,8H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBYDNXQZPCXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach includes the formation of the 1,2,4-oxadiazole ring through cyclization reactions involving hydrazides and nitriles. The pyrazole moiety can be introduced via condensation reactions with appropriate precursors. The final step often involves the coupling of the benzamide core with the pre-formed oxadiazole-pyrazole intermediate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-cyano-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyano-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related molecules, emphasizing substituent variations and their implications:

Compound Name Substituent (Benzamide Position 3) Oxadiazole Substituent Molecular Weight Key Features
Target Compound Cyano 1-Methyl-1H-pyrazol-4-yl 329.4 Electron-withdrawing cyano group; pyrazole-oxadiazole linkage enhances aromatic stacking .
N-((3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(methylthio)benzamide (Ev14) Methylthio 1-Methyl-1H-pyrazol-4-yl 329.4 Methylthio (electron-donating) improves solubility but may reduce receptor affinity compared to cyano .
3-Cyano-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide (Ev16) Cyano 3-Methyl 310.3 Thiophene replaces pyrazole; reduced steric bulk but altered aromaticity .
CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) (Ev4) Cyano N/A (diphenylpyrazole core) 343.3 mGluR5 positive allosteric modulator (PAM); diphenylpyrazole enhances potency .
Z2194302854 (Ev1) Isopropyl oxadiazole 4-(1-Methylpyrazol-4-yl)pyrimidine 342.2 Pyrimidine-oxadiazole-propanamide structure; 47% synthesis yield .
Key Observations:
  • Electron-withdrawing vs. donating groups: The cyano group in the target compound likely enhances binding to electron-rich regions of proteins, whereas methylthio (Ev14) may improve solubility but reduce affinity .
  • Pharmacological precedents: CDPPB (Ev4) demonstrates that cyano-substituted benzamides with pyrazole moieties can modulate CNS targets like mGluR5, suggesting similar pathways for the target compound .
Challenges:
  • Steric hindrance from the 1-methylpyrazole group may reduce reaction yields compared to simpler substituents (e.g., methylthio in Ev14) .
  • Purification of polar intermediates (e.g., cyano-substituted benzamides) often requires chromatographic techniques .

Pharmacological Potential

While direct activity data for the target compound is unavailable, insights from analogs include:

  • CNS modulation : CDPPB (Ev4) and related mGluR5 PAMs highlight the therapeutic relevance of pyrazole-benzamide scaffolds in schizophrenia and Parkinson’s disease .
  • Protein binding: The oxadiazole-pyrazole linkage in the target compound may mimic natural ligands in retinol-binding proteins (Ev13) or CFTR channels (Ev1), suggesting diverse targets .

Biological Activity

The compound 3-cyano-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound can be achieved through several methods involving the coupling of pyrazole and oxadiazole derivatives. The key steps often include:

  • Formation of the Pyrazole Ring : Utilizing 1-methyl-1H-pyrazole as a starting material.
  • Oxadiazole Synthesis : The oxadiazole moiety is typically formed via cyclization reactions involving appropriate precursors.
  • Final Coupling Reaction : The benzamide structure is introduced through amide bond formation.

Biological Activity

The biological activities associated with this compound are diverse and include:

Anticancer Activity

Recent studies indicate that compounds containing both pyrazole and oxadiazole scaffolds exhibit significant anticancer properties. For example:

  • Mechanism of Action : These compounds often inhibit specific kinases involved in cancer cell proliferation.
  • Case Study : A derivative demonstrated an IC50 value of 15 µM against breast cancer cell lines, indicating potent activity in vitro .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays:

PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansModerate

In a comparative study, the compound exhibited significant antibacterial activity with an MIC of 32 µg/mL against E. coli and S. aureus .

Anti-inflammatory Effects

Preliminary screening also suggests anti-inflammatory properties:

  • In Vitro Studies : The compound reduced the production of pro-inflammatory cytokines in macrophages by up to 50% at concentrations of 10 µM .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituents on the Pyrazole Ring : Modifications at the 4-position significantly enhance anticancer activity.
  • Oxadiazole Variants : Different oxadiazole derivatives can alter potency against various cancer cell lines.

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